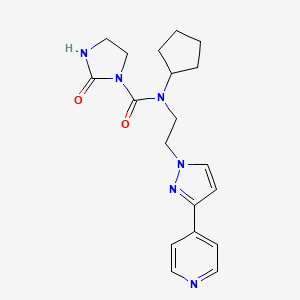

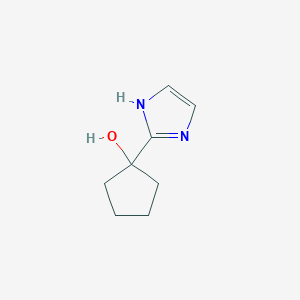

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2,5-dimethylbenzamide, also known as THPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of C15 Polyketide Spiroketals

Researchers have explored the asymmetric synthesis of C15 polyketide spiroketals, utilizing a derivative of the compound for the synthesis of spiroketal structures with high stereo- and enantioselectivity. These spiroketals showed cytotoxicity toward cancer cell lines, indicating their potential application in cancer research (Meilert, Pettit, & Vogel, 2004).

Inhibitors of the F-Box Protein SKP2

Another study focused on synthesizing and testing the activity of small-molecule inhibitors targeting the SCFSKP2 E3 ligase complex, crucial for cell cycle regulation. Derivatives of the compound showed promise in disrupting this complex, providing a pathway to develop new cancer therapies (Shouksmith et al., 2015).

Orally Active CCR5 Antagonist

The synthesis of an orally active CCR5 antagonist for potential use in treating HIV was also reported. This research involved a practical synthesis approach using a derivative of the compound, showing the versatility of this chemical structure in developing therapeutic agents (Ikemoto et al., 2005).

Synthesis of N-Substituted Aryl Propanamides

A method for synthesizing N-substituted-3-aryl propanamides in an aqueous medium was described, showcasing the compound's role in facilitating environmentally friendly chemical reactions. This process highlights its application in synthesizing compounds with potential pharmaceutical uses (Dou et al., 2013).

Antioxidative ACE Inhibitors from Seaweed

Research on natural products led to the discovery of antioxidative angiotensin-converting enzyme (ACE) inhibitors from seaweed, using derivatives of the compound. These findings suggest its application in developing natural antihypertensive agents with additional antioxidant properties (Maneesh & Chakraborty, 2018).

Propiedades

IUPAC Name |

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-12-3-4-13(2)15(11-12)17(20)18-8-5-16(19)14-6-9-21-10-7-14/h3-4,11,14,16,19H,5-10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJAKBGQTJMXMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCCC(C2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-pyridinyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B2813390.png)

![3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813393.png)

![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2813396.png)

![7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2813401.png)

![1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2813403.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B2813404.png)

![Tert-butyl 3-[(but-2-ynoylamino)methyl]-4,4-difluoropiperidine-1-carboxylate](/img/structure/B2813406.png)

![N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2813407.png)